molecular formula C27H34N2O7 B2727029 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine CAS No. 1491146-40-7

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine

Cat. No. B2727029
CAS RN: 1491146-40-7
M. Wt: 498.576
InChI Key: QPKJMQPFRFOBGM-UHFFFAOYSA-N
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Description

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine is a useful research compound. Its molecular formula is C27H34N2O7 and its molecular weight is 498.576. The purity is usually 95%.
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Scientific Research Applications

Binding and Protein Modification

Research has shown that compounds similar to N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine can bind and modify proteins under physiological conditions. The study by Lo et al. (1994) explored how methylglyoxal, a physiological alpha-oxoaldehyde, reacts with protein residues like arginine, lysine, and cysteine, leading to modifications that could potentially be relevant for compounds with similar reactive capabilities (Lo et al., 1994).

Structural Analysis

Mackay, Lacey, and Burden (1989) conducted a structural analysis of colchicine analogues, providing insights into the molecular configuration and intermolecular interactions of complex organic compounds. This type of research is crucial for understanding how modifications in structure can impact biological activity and binding affinity (Mackay et al., 1989).

Antimicrobial Activity

Compounds with structural similarities to this compound have been evaluated for their antimicrobial properties. Mabkhot et al. (2016) investigated the antimicrobial activity of novel compounds, highlighting the potential for these molecules to serve as the basis for developing new antimicrobial agents (Mabkhot et al., 2016).

Enzymatic Pathways and Biosynthesis

Research by Kawai et al. (2021) into the biosynthetic pathways of certain tripeptides showcases the complex enzymatic processes involved in synthesizing bioactive molecules, which could be relevant for understanding the synthesis and potential applications of this compound (Kawai et al., 2021).

properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-6-7-8-21(27(32)33)29-20-12-10-17-18(14-22(20)31)19(28-15(2)30)11-9-16-13-23(34-3)25(35-4)26(36-5)24(16)17/h10,12-14,19,21H,6-9,11H2,1-5H3,(H,28,30)(H,29,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKJMQPFRFOBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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